Zidovudine Zidovudine Zidovudine is a synthetic dideoxynucleoside. After intracellular phosphorylation to its active metabolite, zidovudine inhibits DNA polymerase, resulting in the inhibition of DNA replication and cell death. This agent also decreases levels of available pyrimidines. (NCI04)
Zidovudine is a nucleoside analogue and reverse transcriptase inhibitor used in combination with other agents in the therapy and prophylaxis of the human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). Zidovudine is a rare, but well established cause of clinically apparent acute and chronic liver injury.
Zidovudine, also known as AZT or azidothymidine, belongs to the class of organic compounds known as pyrimidine 2', 3'-dideoxyribonucleosides. Pyrimidine 2', 3'-dideoxyribonucleosides are compounds consisting of a pyrimidine linked to a ribose which lacks a hydroxyl group at positions 2 and 3. Zidovudine is a drug which is used in combination with other antiretroviral agents for the treatment of human immunovirus (hiv) infections. Zidovudine exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Zidovudine has been detected in multiple biofluids, such as urine and blood. In humans, zidovudine is involved in the zidovudine action pathway. Zidovudine is formally rated as a possible carcinogen (by IARC 2B) and is also a potentially toxic compound.
Brand Name: Vulcanchem
CAS No.: 30516-87-1
VCID: VC0547761
InChI: InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6-,7+,8+/m0/s1
SMILES: CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-]
Molecular Formula: C10H13N5O4
Molecular Weight: 267.24 g/mol

Zidovudine

CAS No.: 30516-87-1

Inhibitors

VCID: VC0547761

Molecular Formula: C10H13N5O4

Molecular Weight: 267.24 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Zidovudine - 30516-87-1

CAS No. 30516-87-1
Product Name Zidovudine
Molecular Formula C10H13N5O4
Molecular Weight 267.24 g/mol
IUPAC Name 1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Standard InChI InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6-,7+,8+/m0/s1
Standard InChIKey HBOMLICNUCNMMY-XLPZGREQSA-N
Isomeric SMILES CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-]
SMILES CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-]
Canonical SMILES CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-]
Appearance Solid powder
Colorform White to beige, crystalline solid
Needles from petroleum ethe
Melting Point 223 to 234 °F (NTP, 1992)
113-115 °C
106-112 °C
106-112°C
Physical Description 3'-azido-3'-deoxythymidine is a slightly off-white odorless powdery solid. (NTP, 1992)
Solid
Description Zidovudine is a synthetic dideoxynucleoside. After intracellular phosphorylation to its active metabolite, zidovudine inhibits DNA polymerase, resulting in the inhibition of DNA replication and cell death. This agent also decreases levels of available pyrimidines. (NCI04)
Zidovudine is a nucleoside analogue and reverse transcriptase inhibitor used in combination with other agents in the therapy and prophylaxis of the human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). Zidovudine is a rare, but well established cause of clinically apparent acute and chronic liver injury.
Zidovudine, also known as AZT or azidothymidine, belongs to the class of organic compounds known as pyrimidine 2', 3'-dideoxyribonucleosides. Pyrimidine 2', 3'-dideoxyribonucleosides are compounds consisting of a pyrimidine linked to a ribose which lacks a hydroxyl group at positions 2 and 3. Zidovudine is a drug which is used in combination with other antiretroviral agents for the treatment of human immunovirus (hiv) infections. Zidovudine exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Zidovudine has been detected in multiple biofluids, such as urine and blood. In humans, zidovudine is involved in the zidovudine action pathway. Zidovudine is formally rated as a possible carcinogen (by IARC 2B) and is also a potentially toxic compound.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life Bulk: AZT is stable, as the bulk, at 60 °C for at least 24 hr. AZT is stable indefinitely at room temperature (25 °C). Solution: AZT is stable in DMSO at 45 °C for at least 20 hr.
Solubility 10 to 50 mg/mL at 63° F (NTP, 1992)
20100 mg/L (at 25 °C)
71 mg/ml in alc @ 25 °C
In water, 20,000 mg/l @ 25 °C
1.63e+01 g/L
Water 15 (mg/mL)
Ethanol > 20 (mg/mL)
DMSO > 20 (mg/mL)
31.1 [ug/mL]
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 3' Azido 2',3' Dideoxythymidine
3' Azido 3' deoxythymidine
3'-Azido-2',3'-Dideoxythymidine
3'-Azido-3'-deoxythymidine
Antiviral AZT
Azidothymidine
AZT (Antiviral)
AZT Antiviral
AZT, Antiviral
BW A509U
BWA 509U
BWA-509U
BWA509U
Retrovir
Zidovudine
Vapor Pressure 5.2X10-20 mm Hg @ 25 °C /Estimated/
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5: Spaulding A, Rutherford GW, Siegfried N. Stavudine or zidovudine in three-drug combination therapy for initial treatment of HIV infection in antiretroviral-naïve individuals. Cochrane Database Syst Rev. 2010 Aug 4;(8):CD008651. doi: 10.1002/14651858.CD008651. Review. PubMed PMID: 20687097.
6: Cihlar T, Ray AS. Nucleoside and nucleotide HIV reverse transcriptase inhibitors: 25 years after zidovudine. Antiviral Res. 2010 Jan;85(1):39-58. doi: 10.1016/j.antiviral.2009.09.014. Epub 2009 Nov 1. Review. PubMed PMID: 19887088.
7: Shey M, Kongnyuy EJ, Shang J, Wiysonge CS. A combination drug of abacavir-lamivudine-zidovudine (Trizivir) for treating HIV infection and AIDS. Cochrane Database Syst Rev. 2009 Jul 8;(3):CD005481. doi: 10.1002/14651858.CD005481.pub2. Review. Update in: Cochrane Database Syst Rev. 2013;3:CD005481. PubMed PMID: 19588374.
8: Foster C, Lyall H, Olmscheid B, Pearce G, Zhang S, Gibb DM. Tenofovir disoproxil fumarate in pregnancy and prevention of mother-to-child transmission of HIV-1: is it time to move on from zidovudine? HIV Med. 2009 Aug;10(7):397-406. doi: 10.1111/j.1468-1293.2009.00709.x. Epub 2009 May 12. Review. PubMed PMID: 19459986.
9: Scruggs ER, Dirks Naylor AJ. Mechanisms of zidovudine-induced mitochondrial toxicity and myopathy. Pharmacology. 2008;82(2):83-8. doi: 10.1159/000134943. Epub 2008 May 27. Review. PubMed PMID: 18504416.
10: Stürmer M, Staszewski S, Doerr HW. Quadruple nucleoside therapy with zidovudine, lamivudine, abacavir and tenofovir in the treatment of HIV. Antivir Ther. 2007;12(5):695-703. Review. PubMed PMID: 17713153.
11: Keiser P, Nassar N. Abacavir sulfate/lamivudine/zidovudine fixed combination in the treatment of HIV infection. Expert Opin Pharmacother. 2007 Mar;8(4):477-83. Review. PubMed PMID: 17309342.
12: Piscitelli SC, Polis MA. An update on drug interactions with zidovudine. AIDS Patient Care STDS. 1998 Sep;12(9):687-90. Review. PubMed PMID: 15468442.
13: Ibbotson T, Perry CM. Lamivudine/zidovudine/abacavir: triple combination tablet. Drugs. 2003;63(11):1089-98; discussion 1099-1100. Review. PubMed PMID: 12749741.
14: Bhana N, Ormrod D, Perry CM, Figgitt DP. Zidovudine: a review of its use in the management of vertically-acquired pediatric HIV infection. Paediatr Drugs. 2002;4(8):515-53. Review. PubMed PMID: 12126455.
15: Kuritzkes DR. A fossil record of zidovudine resistance in transmitted isolates of HIV-1. Proc Natl Acad Sci U S A. 2001 Nov 20;98(24):13485-7. Review. PubMed PMID: 11717419; PubMed Central PMCID: PMC61066.
16: Darbyshire J, Foulkes M, Peto R, Duncan W, Babiker A, Collins R, Hughes M, Peto T, Walker A. Immediate versus deferred zidovudine (AZT) in asymptomatic or mildly symptomatic HIV infected adults. Cochrane Database Syst Rev. 2000;(3):CD002039. Review. PubMed PMID: 10908524.
17: Darbyshire J, Foulkes M, Peto R, Duncan W, Babiker A, Collins R, Hughes M, Peto T, Walker A. Zidovudine (AZT) versus AZT plus didanosine (ddI) versus AZT plus zalcitabine (ddC) in HIV infected adults. Cochrane Database Syst Rev. 2000;(3):CD002038. Review. PubMed PMID: 10908523.
18: Darbyshire J, Foulkes M, Peto R, Duncan W, Babiker A, Collins R, Hughes M, Peto T, Walker A. Immediate versus deferred zidovudine (AZT) in asymptomatic or mildly symptomatic HIV infected adults. Cochrane Database Syst Rev. 2000;(2):CD002039. Review. Update in: Cochrane Database Syst Rev. 2000;(3):CD002039. PubMed PMID: 10796852.
19: Darbyshire J, Foulkes M, Peto R, Duncan W, Babiker A, Collins R, Hughes M, Peto T, Walker A. Zidovudine (AZT) versus AZT plus didanosine (ddI) versus AZT plus zalcitabine (ddC) in HIV infected adults. Cochrane Database Syst Rev. 2000;(2):CD002038. Review. Update in: Cochrane Database Syst Rev. 2000;(3):CD002038. PubMed PMID: 10796851.
20: Simpson DM. Human immunodeficiency virus-associated dementia: review of pathogenesis, prophylaxis, and treatment studies of zidovudine therapy. Clin Infect Dis. 1999 Jul;29(1):19-34. Review. PubMed PMID: 10433561.
PubChem Compound 35370
Last Modified Nov 11 2021
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